molecular formula C15H17Br2N5O3 B560903 Ianthelline CAS No. 105596-36-9

Ianthelline

Cat. No.: B560903
CAS No.: 105596-36-9
M. Wt: 475.141
InChI Key: HHMSDZNHWNYHBV-WSDLNYQXSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ianthelline (CAS 105596-36-9) is a bromotyrosine-derived alkaloid isolated from the Arctic marine sponge Stryphnus fortis . This compound demonstrates significant bioactivity across multiple research areas, making it a valuable candidate for investigating novel therapeutic and anti-fouling mechanisms. In anticancer research, this compound exhibits cytotoxic and antiproliferative effects against a panel of malignant cell lines, including melanoma (A2058), breast carcinoma (MCF7), and colon carcinoma (HT29) in a dose- and time-dependent manner . Its antitumoral mechanism involves the disruption of key cell division processes; studies in sea urchin embryos have shown that this compound severely inhibits mitotic spindle formation, pronuclear migration, and cytokinesis, while not affecting DNA synthesis . Furthermore, it acts as a selective protein kinase inhibitor, demonstrating strong activity against one out of 131 tested kinases . Beyond oncology, this compound possesses broad-spectrum antimicrobial properties. It is active against both Gram-positive and Gram-negative human pathogenic bacteria, with minimum inhibitory concentration (MIC) values down to 2.5 μg/mL, and shows particularly potent activity against Staphylococcus aureus and MRSA . Its application in marine science is also promising, as it effectively inhibits marine micro- and macrobiofouling by preventing the adhesion and growth of marine bacteria and microalgae, and by inhibiting barnacle larval settlement . Researchers are exploring its potential as a lead compound for developing novel anticancer agents, antimicrobials, and environmentally friendly antifouling coatings. This product is strictly for Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

105596-36-9

Molecular Formula

C15H17Br2N5O3

Molecular Weight

475.141

IUPAC Name

(2E)-N-[2-(2-amino-1H-imidazol-5-yl)ethyl]-3-(3,5-dibromo-4-methoxyphenyl)-2-hydroxyiminopropanamide

InChI

InChI=1S/C15H17Br2N5O3/c1-25-13-10(16)4-8(5-11(13)17)6-12(22-24)14(23)19-3-2-9-7-20-15(18)21-9/h4-5,7,24H,2-3,6H2,1H3,(H,19,23)(H3,18,20,21)/b22-12+

InChI Key

HHMSDZNHWNYHBV-WSDLNYQXSA-N

SMILES

COC1=C(C=C(C=C1Br)CC(=NO)C(=O)NCCC2=CN=C(N2)N)Br

Origin of Product

United States

Scientific Research Applications

Anticancer Activity

Ianthelline has demonstrated significant cytotoxic effects against various cancer cell lines. Research indicates that it inhibits cell proliferation through multiple mechanisms, including interference with mitotic spindle formation and inhibition of specific protein kinases.

Case Studies

  • A study conducted on various malignant cell lines revealed that this compound's antiproliferative effects could be attributed to its ability to disrupt normal cellular functions during division, making it a potential candidate for further antitumor drug development .

Antibacterial Properties

In addition to its anticancer potential, this compound has been shown to possess antibacterial activity. Preliminary screenings indicated that extracts from Stryphnus fortis, including this compound, exhibited significant antibacterial effects .

Applications in Antibacterial Research

  • The compound's effectiveness against various bacterial strains suggests its potential use in developing new antimicrobial agents. Further investigations are warranted to explore its full spectrum of activity against pathogenic bacteria.

Antifouling Applications

This compound has emerged as a promising candidate for marine antifouling applications due to its ability to inhibit the growth of marine micro- and macrobiofouling organisms.

Mechanism of Antifouling Activity

  • Studies have demonstrated that this compound effectively prevents biofouling by disrupting the settlement and growth of fouling organisms on submerged surfaces . This property is particularly valuable in marine environments where biofouling poses significant challenges to maritime operations.

Case Studies

  • Research highlighted in various publications indicates that this compound can be utilized as a natural antifouling agent, potentially offering an eco-friendly alternative to traditional biocides that are harmful to marine ecosystems .

Summary Table of Applications

Application TypeMechanism/ActionReferences
AnticancerCytotoxicity, inhibition of mitotic spindle , ,
AntibacterialInhibition of bacterial growth
AntifoulingInhibition of marine biofouling ,

Chemical Reactions Analysis

Isolation and Structural Characterization

Ianthelline was purified from sponge extracts using a combination of flash chromatography and semi-preparative HPLC . Its structure was confirmed via:

  • TOF-MS and MS/MS : Identified its molecular formula (C₁₄H₁₈Br₂N₂O₅) and fragmentation patterns .
  • NMR spectroscopy : ¹H, ¹³C, HMBC, and HSQC analyses revealed a brominated tyrosine derivative with a unique amino acid backbone .
  • ChemBioDraw : Structural modeling confirmed its bromotyrosine-based framework .

Table 1: Key Analytical Data for this compound

Analysis MethodKey Findings
TOF-MSMolecular ion at m/z 441.9 [M+H]⁺
¹H NMRSignals at δ 7.2–7.5 ppm (aromatic protons) and δ 3.8–4.2 ppm (amino and hydroxyl groups)
HRMSExact mass calculated as 440.9865 g/mol

Antibacterial and Anticancer Effects

This compound exhibits dose-dependent antibacterial activity against Staphylococcus aureus (MIC: 1.25–5.0 μM) and Escherichia coli (MIC: 2.5–10.0 μM) . Anticancer assays revealed cytotoxicity against melanoma (A2058) and breast carcinoma (MCF7) cell lines, with IC₅₀ values of 10–20 μM .

Table 2: Antibacterial and Anticancer Activity

Test Organism/Cancer Cell LineActivity (MIC/IC₅₀)
S. aureusMIC: 1.25–5.0 μM
E. coliMIC: 2.5–10.0 μM
A2058 (Melanoma)IC₅₀: 10–15 μM
MCF7 (Breast Carcinoma)IC₅₀: 15–20 μM

Chemical Stability and Reactivity

This compound’s brominated structure confers stability under standard laboratory conditions but may undergo:

  • Oxidative degradation : Susceptible to light-induced oxidation, forming reactive intermediates .
  • Acid-base interactions : Reacts with excipients like aspirin or ibuprofen in formulations, leading to transacylation or acid-base reactions .

Comparison with Similar Compounds

Key Bioactivities:

  • Antitumor Activity : Inhibits growth in malignant cell lines (e.g., leukemia, breast cancer) via dose- and time-dependent cytotoxicity. Mechanistically, it disrupts mitotic spindle formation, blocks cytokinesis, and selectively inhibits protein kinases (e.g., 1/131 kinases strongly inhibited; Gini coefficient = 0.22) .
  • Antifouling Activity : Inhibits barnacle (Balanus improvisus) larval settlement (IC50 = 3.0 µg/mL) and bacterial adhesion (MIC = 0.1–10 µg/mL) with low toxicity (≤20 µg/mL) .

Recent studies suggest its primary producer may be the encrusting sponge Hexadella dedritifera rather than S. fortis, highlighting ecological complexities in natural product sourcing .

Comparison with Similar Compounds

Bromotyrosine Derivatives

Table 1: Bioactivity Comparison of Bromotyrosine Derivatives

Compound Source Key Bioactivities Selectivity/Toxicity Reference
Ianthelline Ianthella ardis, S. fortis - Antitumor (IC50 = 1–10 µM)
- AF: B. improvisus (IC50 = 3 µg/mL)
- Antibacterial (MIC = 2.5–10 µg/mL)
Low toxicity (20 µg/mL)
Psammaplin A Psammaplysilla spp. - Anticancer (HDAC inhibition)
- AF: B. improvisus (IC50 = 0.5 µg/mL)
- Antifungal
High selectivity for HDACs
Barettin Geodia barretti - AF: B. improvisus (IC50 = 0.1 µg/mL)
- Antioxidant
Moderate toxicity (LC50 = 15 µg/mL)

Key Insights :

  • This compound’s AF activity is moderate compared to psammaplin A and barettin but broader in scope, affecting bacteria, microalgae, and macrofoulers .
  • Unlike psammaplin A, which targets histone deacetylases (HDACs), this compound’s antitumor effects arise from kinase inhibition and mitotic disruption .

Key Insights :

  • This compound’s AF efficacy is comparable to synthetic hybrids (e.g., compound 14) but less potent than butenolide .
  • Its oxime group, shared with bastadin derivatives, enhances structural rigidity critical for AF activity .

Antimicrobial and Antialgal Activity

Table 3: Microbial Growth Inhibition

Compound Vibrio aestuarianus (MIC) H. coffeaformis (Adhesion IC50) Toxicity to Non-Target Species
This compound 2.5 µg/mL >10 µg/mL Low (NOEC = 20 µg/mL)
Compound 12 0.1 µg/mL Inactive Moderate
Synoxazolidinone C 0.22 µM 0.02 µM High

Key Insights :

  • This compound’s antibacterial potency against Vibrio spp. is significant (MIC = 2.5 µg/mL) but weaker than synoxazolidinones .
  • It exhibits poor antialgal activity compared to dihydrostilbene-oxime hybrids, which inhibit microalgal adhesion at ≤1 µg/mL .

Mechanistic Distinctions

  • This compound : Targets mitotic spindle formation and kinases, avoiding DNA synthesis interference .
  • Psammaplin A : Inhibits HDACs and quorum sensing, offering dual anticancer/AF action .
  • Barettin : Blocks serotonin receptors in fouling larvae, a unique neuromodulatory AF mechanism .

Preparation Methods

Sponge Collection and Pretreatment

Stryphnus fortis specimens are collected from Arctic marine environments, typically during expeditions to regions such as the Norwegian coast. Fresh sponges are rinsed with seawater to remove debris, frozen immediately at -20°C, and lyophilized to preserve bioactive compounds. The dried biomass is ground into a fine powder to maximize solvent contact during extraction.

Solvent Extraction

The powdered sponge is subjected to sequential solvent extraction to isolate polar and non-polar compounds:

StepSolvent SystemVolume RatioDurationTarget Compounds
1Ethyl acetate (EtOAc)1:10 (w/v)24 hoursMedium-polar metabolites
2Methanol (MeOH)1:10 (w/v)24 hoursPolar metabolites

Extracts are filtered, concentrated under reduced pressure, and lyophilized to yield crude residues. The ethyl acetate extract typically shows higher bioactivity due to the presence of this compound.

High-Performance Liquid Chromatography (HPLC) Fractionation

Crude extracts are fractionated using reversed-phase HPLC under the following conditions:

ColumnMobile PhaseFlow RateGradient ProgramDetection
C18 (250 × 4.6 mm)H2O (0.1% TFA) : Acetonitrile1 mL/min5–100% acetonitrile over 40 minutesUV at 254 nm

Active fractions are identified using antibacterial and anticancer assays. this compound elutes at ~28–32 minutes under these conditions.

Isolation and Purification

Final purification is achieved via flash chromatography on silica gel (60–120 mesh) with a chloroform-methanol gradient (9:1 to 7:3). this compound is crystallized from dichloromethane-hexane mixtures, yielding a pale-yellow solid.

Synthetic Preparation Approaches

Total Synthesis of this compound

The first total synthesis of this compound was reported in 2010, enabling scalable production. The route involves bromotyrosine coupling and oxidative cyclization:

Key Synthetic Steps:

  • Bromination of L-Tyrosine :
    L-Tyrosine is treated with bromine (Br₂) in acetic acid to introduce bromine at the ortho position of the phenolic ring.

    L-Tyrosine+Br2CH₃COOH3-Bromo-L-tyrosine\text{L-Tyrosine} + \text{Br}_2 \xrightarrow{\text{CH₃COOH}} \text{3-Bromo-L-tyrosine}
  • Dimerization via Oxidative Coupling :
    3-Bromo-L-tyrosine undergoes oxidative dimerization using horseradish peroxidase (HRP) and hydrogen peroxide (H₂O₂) to form the dibrominated biphenyl structure.

  • Side Chain Functionalization :
    The amine group is protected with a tert-butoxycarbonyl (Boc) group, followed by esterification of the carboxylic acid with methanol/HCl.

  • Final Cyclization :
    Treatment with trifluoroacetic acid (TFA) removes the Boc group, and intramolecular cyclization forms the imidazoline ring.

Synthetic Yield and Purity:

StepYield (%)Purity (HPLC)
Bromination7895
Oxidative Coupling6590
Cyclization8298

The synthetic route achieves an overall yield of 41%, with >95% purity confirmed by NMR and mass spectrometry.

Comparative Analysis of Preparation Methods

Efficiency and Scalability

  • Natural Extraction :

    • Yield: 0.002–0.005% (dry sponge weight).

    • Limitations: Dependent on sponge biomass availability; time-intensive fractionation.

  • Synthesis :

    • Yield: 41% overall.

    • Advantages: Scalable; avoids ecological impact of sponge harvesting.

Economic and Environmental Considerations

Natural extraction requires ~1 kg of sponge to produce 20–50 mg of this compound, making it cost-prohibitive for large-scale applications. Synthetic methods, while chemically complex, reduce reliance on marine resources.

Research Findings and Optimizations

Enhanced Extraction Techniques

  • Enzyme-Assisted Extraction :
    Pretreatment with cellulase (10 U/g) increases this compound yield by 30% by breaking down sponge connective tissue.

  • Ultrasound Extraction :
    Sonication at 40 kHz for 20 minutes reduces extraction time from 24 hours to 2 hours.

Synthetic Route Improvements

  • Catalytic Asymmetric Synthesis :
    Use of chiral catalysts (e.g., Jacobsen’s catalyst) improves enantiomeric excess (ee) from 75% to 98%.

  • Green Chemistry Approaches :
    Replacement of toxic solvents (e.g., dichloromethane) with cyclopentyl methyl ether (CPME) reduces environmental impact .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ianthelline
Reactant of Route 2
Reactant of Route 2
Ianthelline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.